molecular formula C9H9NO B030428 N-Formylindoline CAS No. 2861-59-8

N-Formylindoline

Cat. No.: B030428
CAS No.: 2861-59-8
M. Wt: 147.17 g/mol
InChI Key: DGCIPHNRGLERLO-UHFFFAOYSA-N
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Description

PF-06291874 is a small molecule drug developed by Pfizer Inc. It is a potent, non-peptide, and orally active glucagon receptor antagonist. This compound has been primarily investigated for its potential in treating type 2 diabetes mellitus by inhibiting the glucagon receptor, which plays a crucial role in glucose homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-06291874 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of PF-06291874 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product. The production process is designed to be scalable and cost-effective to meet the demands of clinical and commercial use .

Chemical Reactions Analysis

Types of Reactions

PF-06291874 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a model compound to study glucagon receptor antagonism and its effects on glucose metabolism.

    Biology: Investigated for its role in modulating glucagon receptor activity and its impact on cellular signaling pathways.

    Medicine: Explored as a therapeutic agent for managing type 2 diabetes mellitus by reducing blood glucose levels.

    Industry: Potentially used in the development of new antidiabetic drugs and formulations .

Comparison with Similar Compounds

PF-06291874 is compared with other glucagon receptor antagonists such as:

  • MK-0893
  • MK-3577
  • LY2409021
  • LGD-6972

These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties. PF-06291874 is unique due to its specific binding affinity and selectivity for the glucagon receptor, which contributes to its efficacy and safety profile .

Conclusion

PF-06291874 represents a promising therapeutic agent for the treatment of type 2 diabetes mellitus. Its unique chemical structure, potent glucagon receptor antagonism, and favorable pharmacokinetic properties make it a valuable compound for scientific research and potential clinical applications.

Properties

IUPAC Name

2,3-dihydroindole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCIPHNRGLERLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341887
Record name N-Formylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2861-59-8
Record name N-Formylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of indoline (10 g, 840 mmol) in dichloromethane (400 mL) was treated with 88% formic acid (48.8 g, 924 mmol), heated to reflux, and stirred for 2.5 hours. The mixture was concentrated to 2/3 of the original volume, diluted with 1,2-dichloroethane (200 mL), and again concentrated to 2/3 of the original volume to provide a solution of N-formylindoline in 1,2-dichloroethane, which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of indoline (145 g, 1.2 mol) and formic acid (90%, 92 g, 1.8 mol) was brought to reflux in toluene with removal of water via a Dean-Stark apparatus. After 6 hours the reaction mixture was cooled to room temperature, washed with water and concentrated in vacuo. N-formylindoline (158 g, 1.1 mol, 88% yield) was isolated as an off-white solid and used in the next step without further purification. Mixture of rotamers: 1H-NMR (CDCl3) δ 8.92 (s, 0.85H), 8.51 (s, 0.15H), 8.06 (d, J=8.3 Hz, 0.15H), 7.26-7.16 (m, 3.85H), 7.16-7.02 (m, 1H), 4.13-4.02 (m, 2H), 3.21-3.12 (dt, 2H).
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
88%

Synthesis routes and methods III

Procedure details

A 15 mL resealable Schlenk tube was charged with CuI (9.6 mg, 0.0504 mmol, 5.0 mol %), N-formyl-2-(2-bromophenyl)ethylamine (229 mg, 1.00 mmol), K2CO3 (280 mg, 2.03 mmol), evacuated and backfilled with argon. trans-N,N′-Dimethyl-1,2-cyclohexanediamine (16 μL, 0.102 mmol, 10 mol %) and toluene (1.0 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 80° C. for 23 h. The resulting suspension was allowed to reach room temperature and then filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×10 cm, hexane-ethyl acetate 3:2, 15 mL fractions). Fractions 13-23 provided 145 mg (99% yield) of the desired product as a light yellow solid.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step Two
Name
Quantity
280 mg
Type
reactant
Reaction Step Two
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

A solution of indoline (47.4 g, 398 mmol) and formic acid (30 g, 652 mmol, 1.64 eq.) in toluene (175 mL) was heated at reflux with azeotropic removal of water. After 3 h, the reaction mixture was cooled to RT. The solution was washed with water and brine, dried over Na2SO4 and concentrated. The residue was triturated with TBME and heptanes. The precipitate was filtered off, washed with heptanes and pentane and dried in vacuo at 45° C. for 4 h. Yield: 50.46 g, (86%).
Quantity
47.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Formylindoline
Reactant of Route 2
Reactant of Route 2
N-Formylindoline
Reactant of Route 3
N-Formylindoline
Reactant of Route 4
N-Formylindoline
Reactant of Route 5
N-Formylindoline
Reactant of Route 6
Reactant of Route 6
N-Formylindoline
Customer
Q & A

Q1: What are the common synthetic routes for obtaining N-Formylindoline derivatives?

A1: this compound derivatives can be synthesized through various methods. One approach involves the Lewis acid-catalyzed cyclization of o-(2-Hydroxyalkyl)phenyl isocyanides. [] Another method utilizes the Pd/C-catalyzed reductive formylation of indoles using formic acid. []

Q2: Can you elaborate on the use of this compound in synthesizing more complex molecules?

A2: this compound serves as a valuable building block in organic synthesis. For instance, 7-halo-indoles, crucial intermediates in synthesizing natural products and pharmaceuticals, can be prepared by thallating this compound. Specifically, researchers have investigated the use of 7-halo-indoles derived from this compound in attempts to synthesize the right-hand segment of chloropeptin, a potent antitumor agent. []

Q3: Has this compound been identified in biological systems?

A3: Interestingly, a fungal metabolite structurally related to this compound, 4-hydroxy-2-(N-indolinyl)butane, has been isolated and characterized. This discovery, alongside N-acetyl-indoline and this compound, highlights the potential for N-alkylated indoline derivatives in biological systems. []

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